molecular formula C9H17N3 B11737462 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B11737462
M. Wt: 167.25 g/mol
InChI Key: SPYNQYDOIVTVJN-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a methyl group at positions 1 and 3, a methyl group at position 4, and a propylamine group attached to the methyl group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically begins with commercially available starting materials such as 1,3-dimethyl-1H-pyrazole and propylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dimethylformamide or tetrahydrofuran are commonly used. The reactions are usually performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in bioinorganic chemistry.

Medicine

The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In pharmacological studies, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: Lacks the propylamine group, making it less versatile in certain applications.

    4-methyl-1H-pyrazole: Lacks the methyl groups at positions 1 and 3, resulting in different chemical properties.

    1H-pyrazole: The parent compound, which lacks all the substituents present in (1,3-dimethyl-1H-pyrazol-4-yl)methylamine.

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both methyl groups and the propylamine group allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H17N3/c1-4-5-10-6-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3

InChI Key

SPYNQYDOIVTVJN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1C)C

Origin of Product

United States

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